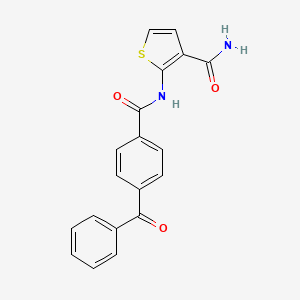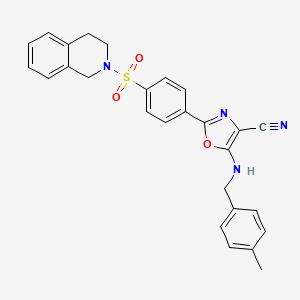
(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol” is an organic compound that contains a trifluoromethyl group (-CF3) and a pyran ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups and pyran rings are diverse. Trifluoromethyl groups are often involved in nucleophilic and electrophilic substitution reactions . Pyran rings, being a part of many bioactive molecules, can undergo various chemical reactions depending on the substituents .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
A significant application of compounds similar to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is in the development of novel synthetic methodologies. For instance, InCl3-promoted Prins cyclization has been employed for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, offering a new series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This approach opens avenues for the synthesis of complex organic molecules with potential applications in drug discovery and material science (B. Reddy et al., 2012).
Fluorinated Compound Synthesis
Research has shown that α-(trifluoromethyl)heteroarylmethanols, which are structurally related to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, can be synthesized through the substitution of pyrrole, furan, and thiophene with trifluoroacetaldehyde ethyl hemiacetal (TFAE). This method yields good results and demonstrates the versatility of trifluoromethyl groups in synthesizing heteroaromatic compounds with potential applications in pharmaceuticals and agrochemicals (Y. Gong et al., 2000).
Photophysical Properties and Materials Science
A study on the presence of dual emission in a ruthenium(II) polypyridyl mixed ligand complex showcases the photophysical properties of complexes involving pyran derivatives. Such studies are crucial for the development of new materials with specific optical properties, applicable in sensors, organic electronics, and photovoltaic devices (T. Keyes, 1998).
Catalytic Applications
The B(C6F5)3-catalyzed Prins/Ritter reaction has been utilized for synthesizing hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, highlighting the role of pyran derivatives in catalytic reactions. This method provides a novel pathway for synthesizing complex organic molecules, beneficial in catalysis and synthetic organic chemistry (B. Reddy et al., 2014).
Advanced Organic Synthesis
Trifluoromethyl-substituted pyrazolyl compounds, structurally akin to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, have been synthesized, showcasing the importance of trifluoromethyl groups in medicinal chemistry and organic synthesis. These compounds' synthesis and characterization pave the way for developing novel therapeutic agents with improved pharmacological profiles (H. Bonacorso et al., 2016).
Mecanismo De Acción
The mechanism of action of a compound generally refers to its behavior in a biological system, which is not applicable here as this seems to be a general organic compound. If it were part of a drug molecule, the mechanism of action would depend on how the drug interacts with its target in the body .
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(trifluoromethyl)-2,5-dihydropyran-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h1-2,11H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPKFERYVCFXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2680625.png)


![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)
![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)

